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Compound of Interest

Compound Name: 1,2'-O-Dimethylguanosine

Cat. No.: B15588272 Get Quote

An In-depth Technical Guide to the Structural Characterization of 1,2'-O-Dimethylguanosine

This guide provides a comprehensive overview of the methods and data involved in the

structural characterization of 1,2'-O-Dimethylguanosine, a modified purine nucleoside. The

information is tailored for researchers, scientists, and professionals in drug development who

are engaged in the study of nucleic acids and their analogs.

Introduction to 1,2'-O-Dimethylguanosine
1,2'-O-Dimethylguanosine (m¹Gm) is a modified ribonucleoside, a derivative of guanosine

with methyl groups at the N1 position of the guanine base and the 2'-hydroxyl group of the

ribose moiety. Methylation is a common type of modification found in RNA molecules like tRNA,

and it plays a significant role in gene expression regulation by influencing the folding, stability,

and interaction of RNAs with other molecules.[1] The precise structural elucidation of such

modified nucleosides is crucial for understanding their biological functions and for their

potential application in therapeutic contexts, including vaccine and cancer research.

Physicochemical Properties
The fundamental properties of 1,2'-O-Dimethylguanosine are summarized in the table below.

This data is essential for its identification and for designing analytical experiments.
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Property Value

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-

(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-

methylpurin-6-one

Synonyms
N1,2'-O-dimethylguanosine; m¹Gm; 1-Methyl-2'-

O-methylguanosine

CAS Number 73667-71-7

Molecular Formula C₁₂H₁₇N₅O₅

Molecular Weight 311.29 g/mol

Monoisotopic Mass 311.12296866 Da

Boiling Point 685.6 ± 65.0 °C (at 760 mmHg)

Density 1.81 ± 0.1 g/cm³

SMILES
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)

CO)O)OC

InChI Key JLYURAYAEKVGQJ-IOSLPCCCSA-N

Structural Characterization Workflow
The definitive identification and structural elucidation of 1,2'-O-Dimethylguanosine relies on a

combination of analytical techniques. A typical workflow involves mass spectrometry to

determine the molecular weight and elemental composition, followed by nuclear magnetic

resonance spectroscopy to establish the precise atomic connectivity and stereochemistry. X-

ray crystallography, if successful, provides the ultimate proof of the three-dimensional structure.

Sample Preparation

Primary Analysis
Detailed Structural Analysis

3D Structure Determination

Confirmation

1,2'-O-Dimethylguanosine
(Synthesis or Isolation)

Mass Spectrometry (LC-MS/MS)Determine MW
& Formula

X-ray Crystallography
If crystallizable

NMR Spectroscopy
(1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC)

Confirm Formula,
Proceed to Connectivity

Confirmed Structure

Elucidate Connectivity
& Stereochemistry

Determine 3D structure
in solid state

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15588272?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

A typical workflow for the structural characterization of 1,2'-O-Dimethylguanosine.

Spectroscopic and Crystallographic Data
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone

for identifying modified nucleosides.[2][3] For 1,2'-O-Dimethylguanosine, the expected mass-

to-charge ratios for the protonated molecule ([M+H]⁺) and other common adducts are listed

below. Tandem MS (MS/MS) analysis typically shows a characteristic neutral loss of the ribose

moiety (132 Da) or the methylated ribose (146 Da), leading to a fragment corresponding to the

modified base. The specificity of this technique is enhanced by monitoring the transition of a

specific precursor ion to a characteristic product ion, an approach known as selected reaction

monitoring (SRM).[3]

Ion Calculated m/z

[M+H]⁺ 312.1302

[M+Na]⁺ 334.1121

[M-H]⁻ 310.1148

[M+H - C₅H₉O₃]⁺ (Base) 166.0723

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each

atom, allowing for the unambiguous determination of the molecule's connectivity.[4][5] Although

a specific high-resolution spectrum for 1,2'-O-Dimethylguanosine is not publicly available, the

expected chemical shifts can be predicted based on the known structure and data from similar

compounds.

¹H NMR: Key signals would include the anomeric proton (H1') of the ribose, the H8 proton of

the purine ring, and two distinct methyl singlets. The H1' signal's coupling pattern reveals the

stereochemistry of the glycosidic bond.
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¹³C NMR: Twelve distinct signals are expected, corresponding to each carbon atom. The

chemical shifts of the methyl carbons and the ribose carbons (especially C2') would confirm

the positions of methylation.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the

structure.

COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, allowing for

the assignment of all protons in the ribose spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly

attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and

carbons over two to three bonds. This is vital for confirming the methylation sites. For

instance, a correlation between the N1-methyl protons and the C2 and C6 carbons of the

purine ring would confirm the N1-methylation. Similarly, a correlation between the O2'-

methyl protons and the C2' of the ribose would confirm the 2'-O-methylation.

Expected key 2/3-bond HMBC correlations for structural confirmation.

X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional atomic coordinates of a

molecule in its crystalline state.[6] The major bottleneck for this technique is obtaining high-

quality, diffraction-grade crystals.[7] While no crystal structure for 1,2'-O-Dimethylguanosine is

currently deposited in public databases, a successful crystallographic experiment would

confirm the absolute stereochemistry of the ribose sugar, the conformation around the

glycosidic bond, and the intermolecular interactions (e.g., hydrogen bonding) in the solid state.

Experimental Protocols
The following sections describe generalized protocols for the structural characterization of 1,2'-
O-Dimethylguanosine. These protocols may require optimization based on the specific

instrumentation and sample purity.

Protocol for LC-MS/MS Analysis
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This protocol is adapted from standard methods for analyzing modified nucleosides.[8][9]

Sample Preparation:

If analyzing from an RNA sample, enzymatically digest ~1 µg of RNA to single nucleosides

using nuclease P1 followed by bacterial alkaline phosphatase.

If analyzing a pure standard, dissolve the compound in a suitable solvent (e.g.,

water/acetonitrile mixture) to a final concentration of approximately 1 µg/mL.

Filter the sample through a 0.22 µm filter before injection.

Liquid Chromatography (LC):

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is

typically used.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start with a low percentage of B (e.g., 2%), hold for 1-2 minutes, then ramp to a

higher percentage (e.g., 95%) over 5-10 minutes to elute the compound.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: Maintained at 35-40 °C.

Mass Spectrometry (MS):

Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

MS Scan: Perform a full scan from m/z 100-500 to detect the [M+H]⁺ ion (expected at m/z

312.1).

Tandem MS (MS/MS): Isolate the precursor ion (m/z 312.1) and perform collision-induced

dissociation (CID). Monitor for the characteristic product ion of the modified guanine base

(m/z 166.1).
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Source Parameters: Optimize parameters such as ion-spray voltage (~5 kV), source

temperature (~350 °C), and gas flows (curtain and collision gas) to maximize signal

intensity.[10]

Protocol for NMR Spectroscopy
This protocol outlines the general steps for acquiring 1D and 2D NMR spectra for a small

molecule like m¹Gm.[4][11]

Sample Preparation:

Dissolve 1-5 mg of the purified compound in ~0.5 mL of a suitable deuterated solvent

(e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred as it does not exchange

with the amino protons.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis or precise referencing is required.

Transfer the solution to a high-quality 5 mm NMR tube.

Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion

and sensitivity.

¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30-45° pulse angle,

a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Acquire a

sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a 1D carbon spectrum with proton decoupling. This experiment requires

more time due to the low natural abundance of ¹³C; several hundred to thousands of scans

may be necessary.

2D COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

2D HSQC: Acquire a gradient-selected HSQC spectrum to identify one-bond ¹H-¹³C

correlations.
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2D HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond)

¹H-¹³C correlations. The optimization of the long-range coupling delay is crucial (typically

set for ~8 Hz).

Data Processing and Analysis:

Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova, ACD/Labs).

This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts.

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Analyze the coupling constants (J-values) and multiplicities to infer dihedral angles and

connectivity.

Correlate the signals in the 2D spectra to build the molecular structure piece by piece.

Protocol for X-ray Crystallography
This protocol provides a general framework for the crystallization of a modified nucleoside.[12]

[13]

Sample Preparation:

The sample must be of very high purity (>98%). Purify the compound using methods like

HPLC or recrystallization.

Prepare a highly concentrated and stable solution of the molecule (e.g., 10-50 mg/mL) in a

suitable buffer or solvent. The solubility will need to be determined empirically.

Crystallization Screening:

Use commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) that

cover a wide range of precipitants, salts, and pH values.

Set up crystallization trials using vapor diffusion methods (sitting drop or hanging drop).

Mix a small volume (e.g., 1 µL) of the sample solution with an equal volume of the screen

solution, and equilibrate it against a larger reservoir of the screen solution.
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Incubate the trials in a stable, vibration-free environment at a constant temperature (e.g., 4

°C or 20 °C).

Crystal Optimization:

Regularly inspect the drops for crystal formation over several weeks.

If initial hits (microcrystals, precipitates) are found, perform optimization screening. This

involves systematically varying the concentrations of the precipitant, salt, and buffer pH

around the initial hit condition to promote the growth of larger, single, diffraction-quality

crystals.

Data Collection and Structure Solution:

Carefully mount a suitable crystal on a cryo-loop and flash-cool it in liquid nitrogen, often

using a cryoprotectant (e.g., glycerol) to prevent ice formation.

Collect X-ray diffraction data using a diffractometer with a suitable X-ray source (in-house

or synchrotron).

Process the diffraction data to determine the unit cell parameters and space group.

Solve the crystal structure using direct methods or other phasing techniques.

Refine the atomic model against the experimental data to obtain the final structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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